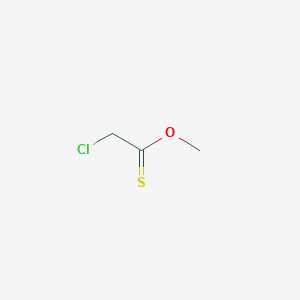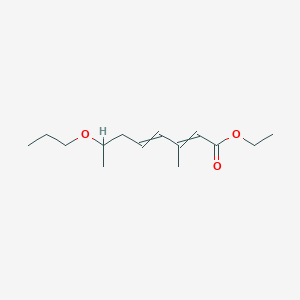![molecular formula C13H14O3 B14390731 Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate CAS No. 89844-08-6](/img/structure/B14390731.png)
Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with prop-2-en-1-yl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate typically involves the esterification reaction between 2-hydroxybenzoic acid (salicylic acid) and prop-2-en-1-yl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts such as ion-exchange resins can also be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate can undergo oxidation reactions, especially at the prop-2-en-1-yl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the ester functional group.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ring, where nucleophiles such as hydroxide ions can replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry: Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound can be used as a model ester to study enzymatic hydrolysis by esterases. It helps in understanding the mechanisms of ester hydrolysis in biological systems.
Medicine: The compound has potential applications in drug delivery systems. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its unique chemical structure imparts desirable olfactory properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, resulting in the formation of 2-hydroxybenzoic acid and prop-2-en-1-yl alcohol. These products can further participate in various biochemical pathways. The molecular targets include esterases and other enzymes involved in ester metabolism.
Comparison with Similar Compounds
Methyl 2-hydroxybenzoate (Methyl salicylate): Similar ester structure but with a methyl group instead of prop-2-en-1-yl.
Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar ester structure but with an ethyl group instead of prop-2-en-1-yl.
Propyl 2-hydroxybenzoate (Propyl salicylate): Similar ester structure but with a propyl group instead of prop-2-en-1-yl.
Uniqueness: Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in organic synthesis, drug delivery, and industrial production of fragrances and flavors.
Properties
CAS No. |
89844-08-6 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
prop-2-enyl 2-prop-2-enoxybenzoate |
InChI |
InChI=1S/C13H14O3/c1-3-9-15-12-8-6-5-7-11(12)13(14)16-10-4-2/h3-8H,1-2,9-10H2 |
InChI Key |
NNVTZCWPUWXWAE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


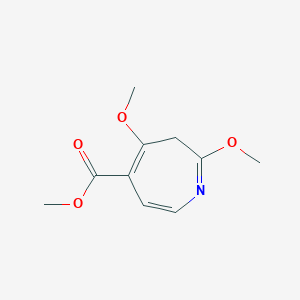
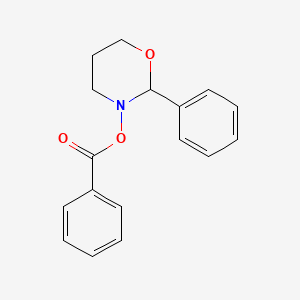
![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
![S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14390684.png)
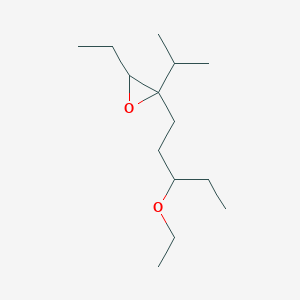
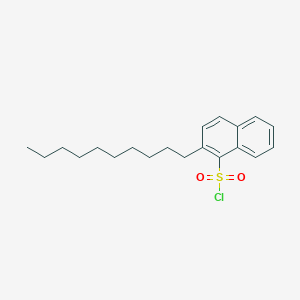
![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)


